molecular formula C24H21ClN2O2 B11632507 3-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide

3-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide

Cat. No.: B11632507
M. Wt: 404.9 g/mol
InChI Key: KPDZFRNWGLZCMD-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite lengthy, so let’s break it down:
    • The core structure consists of a benzamide (benzene ring with an amide functional group).
    • Attached to the benzamide are:
      • A chlorine atom (3-chloro).
      • A substituted benzoxazole ring (5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl).
      • A methyl group (4-methyl) on the benzamide.
  • Overall, this compound combines aromatic rings, heterocycles, and functional groups.
  • It may have applications in drug discovery due to its structural complexity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications may vary based on specific research contexts.

    Properties

    Molecular Formula

    C24H21ClN2O2

    Molecular Weight

    404.9 g/mol

    IUPAC Name

    3-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide

    InChI

    InChI=1S/C24H21ClN2O2/c1-13-9-16(4)22-21(10-13)27-24(29-22)18-8-6-15(3)20(12-18)26-23(28)17-7-5-14(2)19(25)11-17/h5-12H,1-4H3,(H,26,28)

    InChI Key

    KPDZFRNWGLZCMD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC(=C(C=C4)C)Cl

    Origin of Product

    United States

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